Home > Products > Screening Compounds P101407 > N-(3-ethoxy-4-(thiophen-2-ylmethoxy)benzyl)-1-methyl-1H-tetrazol-5-amine
N-(3-ethoxy-4-(thiophen-2-ylmethoxy)benzyl)-1-methyl-1H-tetrazol-5-amine -

N-(3-ethoxy-4-(thiophen-2-ylmethoxy)benzyl)-1-methyl-1H-tetrazol-5-amine

Catalog Number: EVT-4556489
CAS Number:
Molecular Formula: C16H19N5O2S
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide (Compound 25) []

Compound Description: Compound 25 is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 10 nM against Arabidopsis thaliana HPPD (AtHPPD). It exhibits a 36-fold increase in inhibitory potency compared to the known HPPD inhibitor, mesotrione (IC50 = 363 nM). [] Structural analysis of its complex with AtHPPD revealed that the tetrazole ring forms a bidentate chelation interaction with the metal ion through one of its nitrogen atoms and the oxygen atom of the amide group. [] The benzimidazol-2-one ring contributes to tight π-π stacking interactions with Phe381 and Phe424, while the ortho-chlorobenzyl group participates in hydrophobic interactions with surrounding residues. []

Relevance: Compound 25 shares the 1-methyl-1H-tetrazol-5-amine moiety with the target compound, N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine. Both compounds belong to the class of tetrazole-containing compounds. [] The presence of this shared pharmacophore suggests a potential for similar biological activities, although specific targets may differ. []

2. Methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate ethyl acetate hemisolvate (Azilsartan methyl ester ethyl acetate hemisolvate) []

Compound Description: This compound is the methyl ester of azilsartan, an angiotensin II receptor blocker used to treat hypertension. [] It is formed through cyclization of methyl (Z)-2-ethoxy-1-{(2′-(N′-hydroxycarbamimidoyl)-[1,1′-biphenyl]-4-yl)methyl}-1H-benzo[d]imidazole-7-carboxylate with diphenyl carbonate. [] The crystal structure reveals two independent molecules (A and B) with distinct conformations and an ethyl acetate solvent molecule in the asymmetric unit. []

Relevance: Although Azilsartan methyl ester lacks the tetrazole moiety, it shares the benzyl-1H-1,3-benzodiazole structural feature with N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine. [] Both compounds can be classified as substituted benzimidazoles, a group known for diverse biological activities. []

3. (Z)-5-((1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione (Compound 26) []

Compound Description: Compound 26 is a potent and selective inhibitor of estrogen-related receptor 1 (ERR1). [] Its synthesis involves a multistep process, including a magnesium perchlorate-catalyzed regioselective epoxide ring-opening, fluorination, chiral separation, and Knoevenagel condensation. []

Relevance: The relevance of compound 26 to N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine lies in its 4-chloro-2-(trifluoromethyl)benzyl substituent. [] Both compounds contain a substituted benzyl group, highlighting a common structural motif frequently encountered in bioactive molecules. [] The specific substitutions on the benzyl ring contribute to their distinct pharmacological profiles. []

4. 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine (Compound 1) []

Compound Description: Compound 1 is a molecule composed of a pyrimidine ring linked to a 1,2,3-triazole ring and a phenyl group. [] It has been synthesized and characterized using NMR spectroscopy and X-ray diffraction. [] The molecular conformation is stabilized by intramolecular C–H…N hydrogen bonding. [] In the crystal structure, molecules are linked by N—H···N hydrogen bonds and C—H…π interactions, forming one-dimensional chains, which further interact through π­—π interactions to create a two-dimensional supramolecular network. []

Relevance: Compound 1 is relevant to N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine due to the presence of a benzyl group attached to a nitrogen-containing heterocycle. [] While the heterocyclic systems differ (triazole in Compound 1 vs tetrazole in the target compound), the shared benzyl-heterocycle linkage suggests a potential for similar chemical reactivity and pharmacological properties. []

5. 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine (Compound 1) []

Relevance: Like compound 4, compound 5 exhibits the benzyl-1,2,3-triazole structural motif, making it relevant to N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine despite the difference in heterocyclic systems. [] The presence of a methoxyphenyl substituent in compound 5 highlights the potential for incorporating various substituents on the aromatic rings in both compounds to modulate their properties. []

6. Methyl 2-[(4-butyl-2-methyl-6-oxo-5-{4-[2-(1H-tetrazol-5-yl)phenyl]benzyl}-1H-pyrimidin-1-yl)methyl]-3-thiophenecarboxylate (LR-B/081) []

Compound Description: LR-B/081 is a non-peptide angiotensin II receptor antagonist. [] Its structure comprises a pyrimidine ring linked to a tetrazole-substituted biphenyl unit and a thiophene ring. [] The molecule exhibits partial disorder in the terminal alkyl chain attached to the pyrimidinone ring. [] Crystallographic studies revealed infinite ribbons of molecules connected by N-H…N hydrogen bonds between the tetrazole and pyrimidinone rings. []

Relevance: LR-B/081 shares the [2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl moiety with N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine. [] The presence of this shared structural feature, including the tetrazole ring, suggests a potential for overlapping pharmacological activities, particularly as angiotensin II receptor antagonists. []

7. 2-n-butyl-4-chloro-5-hydroxymethyl-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole (Losartan) []

Compound Description: Losartan is a widely used non-peptide angiotensin II receptor antagonist, specifically targeting the AT1 receptor subtype. [] It effectively lowers blood pressure and is commonly employed in the treatment of hypertension. []

Relevance: Losartan also contains the [2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl structural element, making it structurally related to N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine. [] The shared tetrazole-biphenyl system highlights the importance of this pharmacophore in designing angiotensin II receptor antagonists. [] The variation in the heterocyclic core (imidazole in Losartan vs tetrazole in the target compound) demonstrates how structural modifications can fine-tune receptor selectivity and pharmacological properties. []

8. 2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11194) []

Compound Description: CV-11194 is a potent angiotensin II receptor antagonist with high affinity for the AT1 receptor subtype. [] Chemical modifications of CV-11194, particularly esterification of the carboxylic acid group, have been explored to improve its oral bioavailability. [] One such derivative, the (+/-)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester of CV-11194 (TCV-116), exhibited enhanced oral bioavailability and prolonged duration of action. []

Properties

Product Name

N-(3-ethoxy-4-(thiophen-2-ylmethoxy)benzyl)-1-methyl-1H-tetrazol-5-amine

IUPAC Name

N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-methyltetrazol-5-amine

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C16H19N5O2S/c1-3-22-15-9-12(10-17-16-18-19-20-21(16)2)6-7-14(15)23-11-13-5-4-8-24-13/h4-9H,3,10-11H2,1-2H3,(H,17,18,20)

InChI Key

NUSCXANTLRFWBW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2=NN=NN2C)OCC3=CC=CS3

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=NN=NN2C)OCC3=CC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.